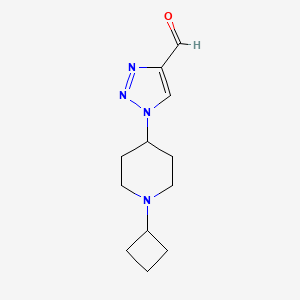

1-(1-cyclobutylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-(1-cyclobutylpiperidin-4-yl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c17-9-10-8-16(14-13-10)12-4-6-15(7-5-12)11-2-1-3-11/h8-9,11-12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXXHXMFPZRTJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(CC2)N3C=C(N=N3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-Cyclobutylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular structure of this compound includes a cyclobutyl group attached to a piperidine ring and a triazole moiety. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H16N4O |

| Molecular Weight | 244.29 g/mol |

| CAS Number | [Not available] |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may exert its effects through:

- Enzyme Inhibition: The compound can inhibit enzymes that are crucial for cancer cell proliferation or microbial metabolism.

- Receptor Binding: It may bind to specific receptors that modulate cellular pathways related to growth and survival.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds structurally related to this compound have shown significant antiproliferative activity against various cancer cell lines.

A comparative analysis of similar compounds revealed that those with specific substituents exhibited enhanced activity:

| Compound | Anticancer Activity (IC50) | Mechanism of Action |

|---|---|---|

| This compound | Significant against MCF-7 and HCT-116 | Enzyme inhibition and receptor binding |

| 1-(4-chlorophenyl)-N-(3-methoxybenzyl)-triazole | IC50: 2.6 μM | Similar mechanism |

| N-(3-methoxybenzyl)-triazole | Lower activity | Reduced binding affinity |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits notable inhibition against pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria are comparable to established antibiotics.

Case Studies

Several case studies have investigated the biological activity of triazole derivatives:

- Antiproliferative Activity Study : A study reported that derivatives similar to 1-(1-cyclobutylpiperidin-4-yl)-triazole displayed IC50 values ranging from 0.5 μM to 2 μM against breast cancer cell lines (MCF-7) and colorectal cancer cell lines (HCT-116) .

- Antimicrobial Efficacy Assessment : In vitro tests showed that the compound effectively inhibited E. coli with an MIC of 8 µg/mL and S. aureus with an MIC of 16 µg/mL, demonstrating its potential as an antimicrobial agent .

Comparison with Similar Compounds

Structural and Electronic Differences

- Cyclobutylpiperidine vs.

- Aryl vs. Alkyl Substituents : Fluorophenyl (electron-withdrawing) and phenethyl (flexible) substituents alter electronic density and conformational flexibility, impacting binding affinity in enzyme inhibition .

- Trifluoroethyl Group : The electronegative CF₃ group improves solubility in polar solvents and resistance to oxidative metabolism compared to cyclobutylpiperidine .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Principle: The CuAAC reaction is a robust "click chemistry" method that forms 1,2,3-triazoles by cycloaddition of an azide and a terminal alkyne under copper(I) catalysis.

-

- The cyclobutylpiperidin-4-yl moiety is introduced via an azide derivative prepared from the corresponding amine or halide precursor.

- The alkyne partner is typically a propargyl aldehyde derivative or an acetal-protected alkyne such as 3,3-diethoxyprop-1-yne, which after cycloaddition can be converted to the aldehyde.

- The reaction proceeds in one pot, yielding the 1-substituted-1,2,3-triazole intermediate.

Example:

Synthesis of 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde analogs from benzyl azide and 3,3-diethoxyprop-1-yne via CuAAC has been reported with high yields (up to 90%) and can be adapted for cyclobutylpiperidinyl azides.

Dimroth Rearrangement for Functional Group Installation

- Principle: The Dimroth rearrangement involves a ring-degenerate rearrangement of 1-substituted 1,2,3-triazole-4-carbaldehydes, allowing transformation of precursor triazole derivatives into the desired aldehyde-substituted triazoles.

- Application:

- Starting from 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (a key intermediate), reaction with primary amines such as cyclobutylpiperidin-4-yl amine can be performed.

- This reaction proceeds via nucleophilic substitution and rearrangement, incorporating the amine moiety at the N1 position of the triazole ring, yielding the target aldehyde derivative.

- This one-step process is efficient and scalable, providing moderate to good yields (e.g., 56% with benzylamine as a model).

Alternative Synthetic Routes

-

- The azide precursor bearing the cyclobutylpiperidin-4-yl group can be synthesized from the corresponding bromide or amine via nucleophilic substitution or diazotization followed by azide formation.

- In situ diazotization of 4-nitroaniline has been reported as a useful protocol to generate azides for triazole synthesis.

Post-Cycloaddition Functionalization:

- After the CuAAC step, the acetal protecting group on the aldehyde precursor can be hydrolyzed under mild acidic conditions to yield the free aldehyde functionality at the 4-position of the triazole ring.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Azide formation | From cyclobutylpiperidin-4-yl bromide/amine | 70-90 | Via nucleophilic substitution or diazotization |

| CuAAC cycloaddition | Cu(I) catalyst, 3,3-diethoxyprop-1-yne, solvent (e.g., MeOH), room temp to 60°C | 85-90 | One-pot synthesis; high regioselectivity |

| Acetal hydrolysis | Mild acid (e.g., aqueous HCl), room temp | 80-95 | Converts acetal to aldehyde |

| Dimroth rearrangement (if used) | Reaction with primary amine, mild heating | 50-60 | One-step incorporation of substituent |

Research Findings and Analysis

- The position of the aldehyde group adjacent to the triazole nitrogen is critical for reactivity and subsequent applications in protein modification.

- The N1-substituted triazole derivatives with bulky amines such as cyclobutylpiperidin-4-yl show good stability and reactivity, making them suitable for bioconjugation chemistry.

- The Dimroth rearrangement offers a facile route to diversify the N1 substituent on the triazole ring, allowing direct conversion from readily available precursors.

- The synthetic methods are compatible with various functional groups, enabling the preparation of derivatives for biological applications.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| CuAAC with acetal alkyne | One-pot, regioselective 1,2,3-triazole formation | High yield, mild conditions | Requires azide precursor synthesis |

| Dimroth rearrangement | One-step amine incorporation via rearrangement | Direct substitution, scalable | Moderate yields, slow reaction |

| Azide synthesis from amines | Versatile precursor preparation | Enables diverse substituents | Requires careful handling of azides |

Q & A

Q. How can NMR-based fragment screening identify synergistic co-ligands?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.